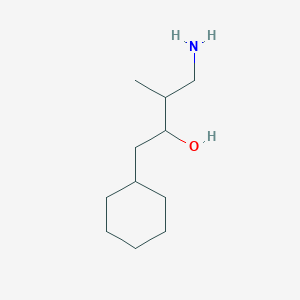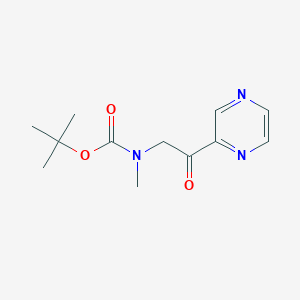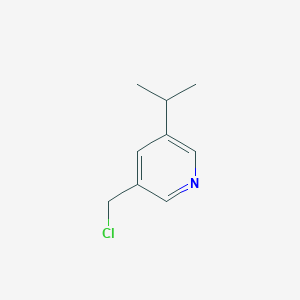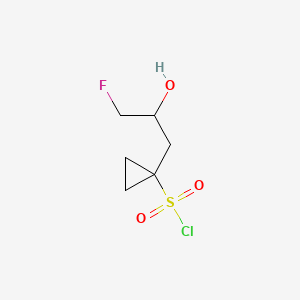
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is a unique organofluorine compound characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a fluorinated hydroxypropyl side chain
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorinated Hydroxypropyl Group: The fluorinated hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a fluorinated alcohol reacts with an appropriate leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Ring-Opening Reactions: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, owing to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorinated hydroxypropyl group enhances the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:
Sulfonyl Chlorides: Compared to other sulfonyl chlorides, this compound exhibits enhanced reactivity and stability due to the presence of the fluorinated hydroxypropyl group.
Fluorinated Compounds: Similar to other fluorinated compounds, it demonstrates improved metabolic stability and lipophilicity, making it a valuable tool in drug design.
Similar compounds include:
- 1-(2-Hydroxyethyl)cyclopropane-1-sulfonyl chloride
- 1-(3-Fluoropropyl)cyclopropane-1-sulfonyl chloride
- 1-(3-Chloro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
Eigenschaften
Molekularformel |
C6H10ClFO3S |
|---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
1-(3-fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(10,11)6(1-2-6)3-5(9)4-8/h5,9H,1-4H2 |
InChI-Schlüssel |
XZLIROOLMLJWQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(CF)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
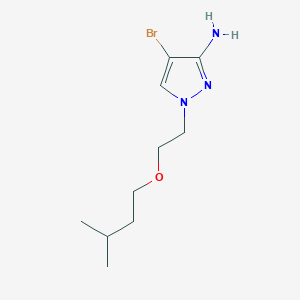
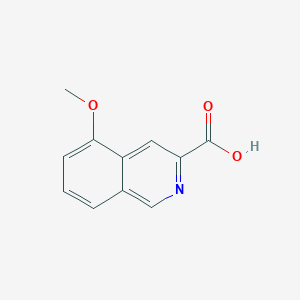

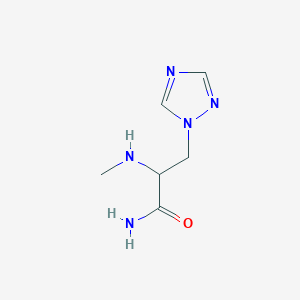
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
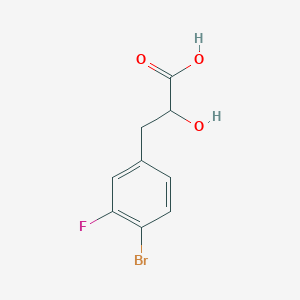
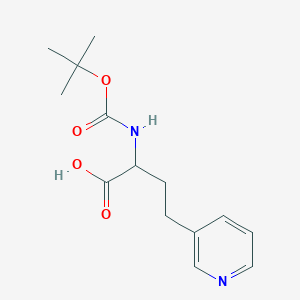
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)
